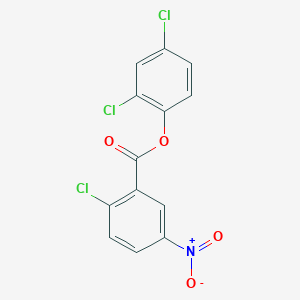
2,4-dichlorophenyl 2-chloro-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichlorophenyl 2-chloro-5-nitrobenzoate, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) commonly used to relieve pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy, and has since become one of the most widely prescribed NSAIDs in the world. Despite its widespread use, the mechanism of action and biochemical and physiological effects of diclofenac are still not fully understood.
Mécanisme D'action
Diclofenac is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting both COX-1 and COX-2, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate reduces the production of prostaglandins and therefore reduces inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate has been shown to have other biochemical and physiological effects. For example, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate has been shown to inhibit platelet aggregation, which may reduce the risk of blood clots and stroke. Diclofenac has also been shown to have antioxidant properties, which may protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac is a widely used tool in scientific research due to its well-established mechanism of action and availability. However, there are some limitations to its use. For example, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate is known to have off-target effects, meaning it may inhibit other enzymes or pathways in addition to COX enzymes. This can complicate data interpretation and may require the use of additional controls or alternative inhibitors.
Orientations Futures
There are many potential future directions for research involving 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate. One area of interest is the development of more selective COX inhibitors that target only COX-2 enzymes, which may have fewer side effects than non-selective inhibitors. Another area of interest is the use of 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate in combination with other drugs or therapies to enhance its effectiveness or reduce its side effects. Additionally, research is needed to better understand the long-term effects of 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate use on human health, particularly in the context of chronic pain management.
Méthodes De Synthèse
Diclofenac can be synthesized through a multi-step process starting from 2,4-dichlorophenol and 2-chloro-5-nitrobenzoic acid. The first step involves the esterification of 2,4-dichlorophenol with methanol and sulfuric acid to form 2,4-dichlorophenyl methoxyacetate. This intermediate is then reacted with thionyl chloride to form 2,4-dichlorophenyl chloroacetate. The second intermediate is then reacted with 2-chloro-5-nitrobenzoic acid in the presence of a base such as sodium hydroxide to form 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate.
Applications De Recherche Scientifique
Diclofenac is commonly used in scientific research as a tool to study the role of cyclooxygenase (COX) enzymes in inflammation and pain. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate reduces the production of prostaglandins and therefore reduces inflammation and pain.
Propriétés
IUPAC Name |
(2,4-dichlorophenyl) 2-chloro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO4/c14-7-1-4-12(11(16)5-7)21-13(18)9-6-8(17(19)20)2-3-10(9)15/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZNBZWQEAREQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenyl 2-chloro-5-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)
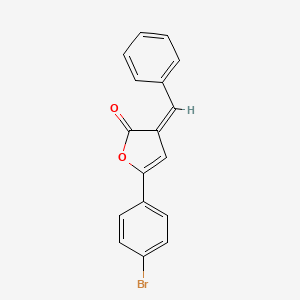
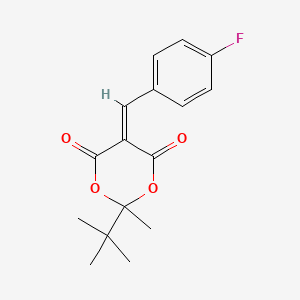
![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)
![N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)

![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)
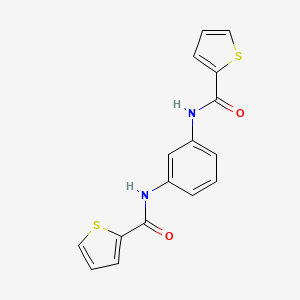
![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)
![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)
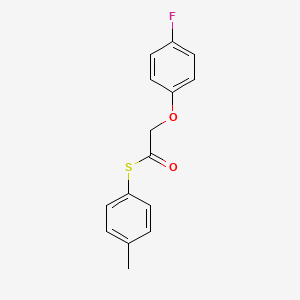
![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)